molecular formula C21H21N5O B10780171 2-(4-(4-amino-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)benzylamino)ethanol

2-(4-(4-amino-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)benzylamino)ethanol

Cat. No.: B10780171
M. Wt: 359.4 g/mol
InChI Key: WGNQPAWFLWLKBL-UHFFFAOYSA-N
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Chemical Reactions Analysis

CHEMBL173453 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Scientific Research Applications

CHEMBL173453 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reference compound in various chemical assays and studies.

    Biology: It is studied for its interactions with biological targets, including proteins and enzymes.

    Medicine: It has potential therapeutic applications and is being investigated for its efficacy in treating various diseases.

    Industry: It is used in the development of new drugs and other bioactive molecules

Mechanism of Action

The mechanism of action of CHEMBL173453 involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

CHEMBL173453 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

Properties

Molecular Formula

C21H21N5O

Molecular Weight

359.4 g/mol

IUPAC Name

2-[[4-(4-amino-5-phenylpyrrolo[2,3-d]pyrimidin-7-yl)phenyl]methylamino]ethanol

InChI

InChI=1S/C21H21N5O/c22-20-19-18(16-4-2-1-3-5-16)13-26(21(19)25-14-24-20)17-8-6-15(7-9-17)12-23-10-11-27/h1-9,13-14,23,27H,10-12H2,(H2,22,24,25)

InChI Key

WGNQPAWFLWLKBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)N)C4=CC=C(C=C4)CNCCO

Origin of Product

United States

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